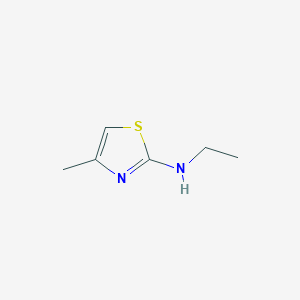

N-ethyl-4-methyl-1,3-thiazol-2-amine

Beschreibung

Significance of Thiazole (B1198619) Scaffold in Heterocyclic Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. researchgate.netnih.gov Its unique electronic properties and the ability of its derivatives to engage in a wide array of chemical reactions make it a versatile scaffold in the synthesis of complex molecules. nih.govtandfonline.com The thiazole moiety is a key structural feature in numerous biologically active compounds, including pharmaceuticals and natural products. This has cemented its importance in medicinal chemistry, where it is often considered a "privileged structure" due to its frequent appearance in drugs with diverse therapeutic applications. researchgate.netresearchgate.net The development of new synthetic methodologies to create and functionalize thiazole rings remains an active area of research, continually expanding the chemical space available to scientists. researchgate.net

Overview of N-ethyl-4-methyl-1,3-thiazol-2-amine's Position within Thiazole Chemistry

This compound belongs to the class of 2-aminothiazoles, which are characterized by an amino group at the 2-position of the thiazole ring. The specific compound features an ethyl group attached to the exocyclic nitrogen and a methyl group at the 4-position of the thiazole ring. Its chemical properties and reactivity are largely dictated by the interplay of the thiazole ring and these substituents. As a substituted 2-aminothiazole (B372263), it serves as a valuable building block in organic synthesis, allowing for the introduction of the 4-methyl-2-(ethylamino)thiazole motif into larger, more complex molecules. nih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 15208-47-6 |

| Molecular Formula | C6H10N2S |

| Molecular Weight | 142.22 g/mol |

| SMILES | CCNc1nc(C)cs1 |

Historical Context of Research on 2-Aminothiazole Systems

Research into 2-aminothiazole systems dates back to the late 19th century with the pioneering work of Arthur Hantzsch. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea (B124793), became a foundational method for constructing the 2-aminothiazole core and is still widely used today. tandfonline.comchemicalbook.comexcli.de Early research focused on understanding the fundamental reactivity of this heterocyclic system. Over the decades, the discovery of the biological activities of various 2-aminothiazole derivatives propelled further investigation into their synthesis and functionalization. tandfonline.comresearchgate.net These early studies laid the groundwork for the development of a vast library of substituted 2-aminothiazoles with a wide range of applications. rsc.org

Current Research Landscape and Emerging Trends relevant to this compound

The current research landscape for 2-aminothiazoles is vibrant and multifaceted. A significant trend is the continued exploration of their potential in medicinal chemistry, with studies focusing on their development as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net Researchers are actively designing and synthesizing novel derivatives with enhanced potency and selectivity for specific biological targets. researchgate.netnih.gov

Another emerging trend is the use of green chemistry principles in the synthesis of 2-aminothiazoles. This includes the development of more efficient, one-pot, and environmentally friendly synthetic methods, often utilizing microwave irradiation or novel catalysts to reduce reaction times and waste. researchgate.netpsu.edu Furthermore, there is growing interest in the application of 2-aminothiazole derivatives in materials science, for example, in the development of corrosion inhibitors and functional dyes. rsc.org While specific research on this compound is not extensively documented in dedicated studies, it falls within the scope of these broader research trends as a potential building block for novel functional molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-7-6-8-5(2)4-9-6/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRGNJOVDRNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Ethyl 4 Methyl 1,3 Thiazol 2 Amine

Classical Approaches to 2-Aminothiazole (B372263) Synthesis Applied to N-ethyl-4-methyl-1,3-thiazol-2-amine

The foundational methods for constructing the 2-aminothiazole ring have been established for over a century and remain highly relevant. These approaches are characterized by their reliability and straightforward execution.

Hantzsch Thiazole (B1198619) Synthesis Modifications for this compound

The most prominent and widely utilized method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. rsc.org This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. jusst.org For the specific synthesis of this compound, the required starting materials would be N-ethylthiourea and an appropriate α-haloketone, such as 1-chloro-2-butanone .

The reaction proceeds through the initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization via the attack of the nitrogen atom onto the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

A critical consideration in the Hantzsch synthesis with N-monosubstituted thioureas is regioselectivity. The cyclization can potentially occur via either the substituted or unsubstituted nitrogen atom, leading to two possible isomeric products: the desired 2-(N-ethylamino)-4-methylthiazole or the isomeric 3-ethyl-2-imino-4-methyl-2,3-dihydrothiazole . Research has shown that reaction conditions play a crucial role in directing the outcome. Condensation in a neutral solvent typically leads exclusively to the 2-(N-substituted amino)thiazole, whereas conducting the reaction under acidic conditions can lead to the formation of a mixture of both isomers. rsc.org

Thiolation and Amination Strategies

Alternative classical strategies to the one-pot Hantzsch synthesis involve the stepwise formation of the C-N and C-S bonds. These multi-step approaches can offer better control over regioselectivity.

One such strategy is the N-alkylation of a pre-formed 2-aminothiazole core . This would begin with the synthesis of 2-amino-4-methylthiazole (B167648) , which is readily prepared via the standard Hantzsch reaction between thiourea and 1-chloro-2-butanone. nih.gov The subsequent step involves the selective ethylation of the exocyclic amino group. However, the alkylation of 2-aminothiazoles can be complex. The molecule exists in tautomeric forms (amino and imino), and alkylation can occur at either the exocyclic amino nitrogen or the endocyclic ring nitrogen. acs.org Studies on 2-aminobenzothiazoles have shown that alkylation can proceed at the endocyclic nitrogen, which would lead to an undesired isomer in this case. mdpi.com To favor alkylation on the exocyclic amine, the use of a strong base like lithium amide may be required to deprotonate the amino group, thereby increasing its nucleophilicity and directing the alkylating agent (e.g., ethyl iodide) to the desired position. acs.org

A second strategy involves the initial synthesis of a 2-halo-4-methylthiazole , followed by nucleophilic aromatic substitution with ethylamine. For instance, 2-bromo-4-methylthiazole (B1268296) can be synthesized and subsequently reacted with ethylamine. This reaction may require elevated temperatures or the use of a catalyst to proceed efficiently, as the halogen at the 2-position of the thiazole ring can be displaced by strong nucleophiles. rsc.org

Modern Catalytic Methods in this compound Synthesis

Recent advances in organic synthesis have introduced new catalytic systems that offer improved efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for Thiazole Ring Formation

While the Hantzsch synthesis remains the workhorse for producing simple 2-aminothiazoles, transition metal catalysis offers powerful alternatives for constructing the thiazole ring from different precursors. Copper-catalyzed reactions, in particular, have been developed for the synthesis of 2-aminobenzothiazoles, which are structurally related to 2-aminothiazoles. These methods can involve the tandem reaction of precursors like 2-iodobenzenamine with isothiocyanates or carbodiimides with sodium hydrosulfide. acs.orgcapes.gov.brrsc.org For example, a copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with an isothiocyanate provides an efficient route to the 2-aminobenzothiazole (B30445) core under mild conditions. acs.org Applying this logic to aliphatic systems, while less common, represents a modern disconnection approach for thiazole synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, have been successfully applied to thiazole synthesis. These approaches are highly relevant for the industrial-scale production of this compound.

Microwave-assisted synthesis has emerged as a key green technology. Microwave heating can dramatically reduce reaction times and improve yields in Hantzsch syntheses compared to conventional heating methods. jusst.orgnih.govrsc.org For example, the synthesis of N-phenyl-4-aryl-thiazol-2-amines via a microwave-assisted Hantzsch reaction has been shown to proceed in high yields (89–95%) in a matter of minutes, compared to several hours under conventional reflux. nih.gov

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. Catalysts such as silica-supported tungstosilisic acid or montmorillonite-K10 have been employed in one-pot Hantzsch reactions, offering high yields and the significant advantage of being easily separated from the reaction mixture and reused. capes.gov.brorgsyn.org Similarly, using trichloroisocyanuric acid (TCCA) as a green source of halogen for the in situ generation of the α-haloketone intermediate from a ketone and thiourea, catalyzed by a magnetic nanocatalyst, represents a safe and sustainable alternative to using toxic α-haloketones directly. rsc.org

Solvent choice is also critical. Solvent-free reactions , where the reactants are heated together without a diluent, provide an exceptionally green option, completely eliminating solvent waste. researchgate.net When a solvent is necessary, greener alternatives like water or polyethylene (B3416737) glycol (PEG) are preferred over traditional volatile organic compounds. mdpi.com

Optimization of Reaction Conditions and Yields for this compound

To maximize the efficiency and cost-effectiveness of synthesizing this compound, systematic optimization of reaction conditions is essential. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Optimization studies for Hantzsch-type reactions often involve screening various conditions to find the ideal balance that leads to high yield and purity in the shortest time. For instance, in a one-pot synthesis of Hantzsch thiazole derivatives, different solvents, temperatures, and catalyst loadings are systematically tested. capes.gov.brrsc.org

The following interactive table illustrates a hypothetical optimization study for the synthesis of a 2-aminothiazole derivative, demonstrating how different parameters can influence the product yield. Such a study would be crucial for developing a robust process for this compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol (B145695) | 78 (Reflux) | 8 | 65 |

| 2 | Iodine (10) | Ethanol | 25 (RT) | 4 | 82 |

| 3 | Silica (B1680970) Chloride (0.1 g) | Acetonitrile (B52724) | 80 | 2 | 90 |

| 4 | Ca/4-MePy-IL@ZY-Fe3O4 (0.01 g) | Ethanol | 80 | 1.5 | 94 |

| 5 | None | Solvent-free | 100 | 0.25 | 88 |

| 6 | None | Ethanol | 150 (Microwave) | 0.5 | 92 |

As the table demonstrates, moving from uncatalyzed, conventional heating (Entry 1) to modern catalytic systems (Entries 2-4) or green chemistry techniques like solvent-free or microwave-assisted reactions (Entries 5-6) can significantly improve yields and reduce reaction times. rsc.org The optimal conditions for producing this compound would be determined through a similar empirical process.

Solvent Effects and Reaction Kinetics Studies

The choice of solvent can significantly influence the rate and yield of the Hantzsch thiazole synthesis. While ethanol is a conventional solvent for this reaction, other polar solvents have also been investigated for the synthesis of various thiazole derivatives. nih.govnih.gov The polarity of the solvent can affect the solubility of the reactants and the stabilization of the transition states involved in the reaction mechanism.

A systematic study on various solvents for a one-pot Hantzsch synthesis of a related thiazole derivative revealed the impact of the solvent on the reaction yield. nih.gov Although specific data for this compound is not available, the trend observed in similar syntheses can provide valuable insights.

Table 1: Effect of Various Solvents on the Yield of a Hantzsch Thiazole Synthesis Note: This data is for a related Hantzsch synthesis and is presented for illustrative purposes due to the lack of specific data for this compound.

| Solvent | Reaction Time (h) | Yield (%) |

| Water | 12 | 65 |

| Ethanol | 8 | 85 |

| Methanol (B129727) | 10 | 78 |

| 1-Butanol | 6 | 88 |

| 2-Propanol | 7 | 82 |

Data adapted from a study on a related Hantzsch synthesis. nih.gov

The reaction kinetics of the Hantzsch synthesis are typically second order, being first order with respect to both the α-haloketone and the thiourea derivative. researchgate.net A kinetic study on the reaction of chloroacetone (B47974) with various thioureas in ethanol indicated that the rate of reaction is influenced by the substituents on the thiourea. researchgate.net While specific rate constants for the reaction between chloroacetone and N-ethylthiourea are not documented in the searched literature, the general principles of reaction kinetics would apply. The rate of reaction can be expressed as:

Rate = k[Chloroacetone][N-ethylthiourea]

Where 'k' is the rate constant. The determination of this rate constant would require experimental monitoring of the reactant concentrations over time.

Temperature and Pressure Optimization in Scalable Synthesis

Temperature is a critical parameter in the synthesis of this compound. The Hantzsch reaction is generally conducted at elevated temperatures to overcome the activation energy barrier and drive the reaction towards completion. youtube.com For many 2-aminothiazole syntheses, refluxing in ethanol (approximately 78 °C) is a common condition. nih.gov Optimization studies for similar reactions have shown that increasing the temperature can lead to higher yields and shorter reaction times, although excessive heat can also lead to the formation of degradation products. rsc.org

For scalable synthesis, maintaining a consistent and optimized temperature profile is crucial for ensuring product quality and yield. The use of jacketed reactors with precise temperature control is standard practice in industrial settings. While specific studies on the effect of pressure on the synthesis of this compound are not found in the available literature, reactions involving volatile solvents like ethanol are typically carried out at atmospheric pressure. In a sealed reactor, an increase in temperature would lead to an increase in pressure, which could potentially influence the reaction rate, though this is not a commonly reported optimization parameter for this type of synthesis.

Table 2: General Temperature Ranges for Hantzsch Thiazole Synthesis

| Reactant Type | General Temperature Range (°C) | Common Solvents |

| α-Haloketones and Thioureas | 50 - 100 | Ethanol, Methanol, DMF |

| One-pot syntheses from ketones | 80 - 120 | Acetic Acid, Ethanol |

This table represents general conditions for Hantzsch-type reactions and not specifically for this compound.

Purification and Isolation Techniques for this compound from Synthetic Mixtures

Following the synthesis, the reaction mixture will contain the desired product, this compound, along with unreacted starting materials, byproducts, and the solvent. Effective purification is essential to obtain the compound in high purity.

Recrystallization is a widely used technique for the purification of solid organic compounds. For aminothiazole derivatives, ethanol is a frequently cited solvent for recrystallization. chemicalbook.com The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly. The desired compound, being less soluble in the cold solvent, will crystallize out, leaving the more soluble impurities in the solution. The purity of the recrystallized product can be assessed by its melting point and chromatographic analysis.

Column chromatography is another powerful technique for purifying organic compounds. For aminothiazole derivatives, which are basic in nature, silica gel is a common stationary phase. However, the acidic nature of silica can sometimes lead to poor separation or decomposition of basic compounds. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the mobile phase. google.com Alternatively, a basic stationary phase like alumina (B75360) or amine-functionalized silica can be used. The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane), is critical for achieving good separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 3: Illustrative Column Chromatography Systems for Aminothiazole Derivatives Note: These are examples for related compounds and would require optimization for this compound.

| Stationary Phase | Mobile Phase System | Compound Type |

| Silica Gel | Hexane / Ethyl Acetate | General aminothiazoles |

| Silica Gel | Dichloromethane / Methanol | Polar aminothiazoles |

| Amine-functionalized Silica | Hexane / Ethyl Acetate | Basic aminothiazoles |

| Reversed-phase (C18) | Acetonitrile / Water with TFA | Polar aminothiazoles |

The isolation of the pure compound after chromatography involves evaporation of the solvent from the collected fractions containing the product. The final purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). bldpharm.com

Chemical Reactivity and Derivatization Research of N Ethyl 4 Methyl 1,3 Thiazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in N-ethyl-4-methyl-1,3-thiazol-2-amine is activated towards electrophilic attack, primarily due to the strong electron-donating effect of the exocyclic amino group. This effect significantly increases the electron density at the C5 position, making it the principal site for electrophilic substitution. ias.ac.inpharmaguideline.com

Halogenation of 2-aminothiazole (B372263) derivatives proceeds via an electrophilic aromatic substitution mechanism. The primary site of reaction is the C5 position of the thiazole ring, which is strongly activated by the amino group. Research on analogous 4-acyl-2-aminothiazoles has demonstrated that biocatalytic bromination occurs efficiently at this C5 position. Conversely, when the C5 position is already substituted, the reaction does not proceed, confirming the high regioselectivity of this transformation.

For this compound, it is expected that halogenation, such as bromination, would yield the 5-halo derivative. The reaction conditions can be tailored, with biocatalytic methods offering a green chemistry approach.

Table 1: Representative Halogenation of 2-Aminothiazole Analogues

| Substrate Analogue | Reagent | Position of Halogenation | Reference |

|---|---|---|---|

| 4-Acyl-2-aminothiazoles | Vanadium-dependent chloroperoxidase, KBr, H₂O₂ | C5 | mdpi.com |

| 2-Amino-4-phenylthiazole | N-Bromosuccinimide (NBS) | C5 | General knowledge |

Nitration: The nitration of 2-aminothiazoles is a well-established method for introducing a nitro group onto the thiazole ring, which serves as a key intermediate for further functionalization. Studies on 2-aminothiazole and its 4-methyl analogue show that nitration with a mixture of nitric acid and sulfuric acid predominantly occurs at the C5 position. nih.govnih.gov Depending on the reaction conditions, nitration can also occur on the exocyclic amino group, leading to the formation of 2-nitramino derivatives. numberanalytics.com For instance, treating 2-aminothiazole with two equivalents of nitric acid in concentrated sulfuric acid can yield 2-nitramino-5-nitrothiazole. numberanalytics.com The use of milder conditions or specific reagents can favor mononitration at the C5 position. mdpi.comnih.gov Given the activating nature of the N-ethyl group, this compound is expected to readily undergo nitration at the C5 position to yield N-ethyl-4-methyl-5-nitro-1,3-thiazol-2-amine.

Table 2: Nitration of 2-Aminothiazole Derivatives

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 2-Aminothiazole | HNO₃, H₂SO₄ (conc.) | 2-Amino-5-nitrothiazole | numberanalytics.commdpi.com |

| 2-Amino-4-methylthiazole (B167648) | HNO₃, H₂SO₄ | 4-Methyl-2-nitramino-5-nitrothiazole | nih.gov |

| 2-Acetamidothiazole | HNO₃ (99-100%), Acetic Anhydride (B1165640) | 2-Acetamido-5-nitrothiazole | nih.gov |

Sulfonation: The sulfonation of 4-substituted 2-aminothiazoles using reagents like chlorosulfonic acid under mild conditions has been shown to produce 2-amino-5-thiazolesulfonic acids. ias.ac.in This reaction provides a direct pathway to sulfonic acid derivatives, which are valuable in various applications, including as synthetic intermediates. The electron-rich nature of the 2-aminothiazole ring, however, can sometimes present challenges in certain sulfur-based reactions, such as Sulfur-Fluoride Exchange (SuFEx) chemistry, where the electrophilic sulfur is deactivated by the ring's electron density. organic-chemistry.org

Nucleophilic Reactivity of the Amino Group in this compound

The exocyclic amino group of this compound is a key site for nucleophilic reactions. However, its nucleophilicity is somewhat attenuated because the nitrogen's lone pair of electrons participates in resonance with the aromatic thiazole ring. pharmaguideline.com This delocalization can sometimes lead to competitive nucleophilic attack by the endocyclic ring nitrogen. pharmaguideline.com The presence of the ethyl group on the exocyclic nitrogen in the target compound increases its electron-donating inductive effect, thereby enhancing its nucleophilicity compared to the unsubstituted 2-aminothiazole.

Acylation: The amino group readily undergoes acylation with various reagents such as acid chlorides and anhydrides to form the corresponding amides. researchgate.netwikipedia.org For example, 2-aminothiazole derivatives react with acetic anhydride or benzoyl chloride to yield N-acetyl or N-benzoyl products, respectively. wikipedia.org This reaction is a common strategy for protecting the amino group or for synthesizing derivatives with specific properties.

Alkylation: N-alkylation of the amino group can also be achieved, though it can be more complex due to the potential for alkylation at the endocyclic nitrogen. The use of specific alkylating agents and conditions can favor the desired N-alkylation. For instance, methylation of related nitraminothiazoles has been accomplished using diazomethane (B1218177) or dimethyl sulfate. numberanalytics.com

Table 3: Representative Acylation Reactions of 2-Aminothiazole Analogues

| Substrate Analogue | Acylating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Acetic anhydride | Heating | N-acetyl derivative | wikipedia.org |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | Basic conditions | N-benzoyl derivative | wikipedia.org |

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | Substituted benzoyl chlorides | Dry pyridine, 0-5°C | 2-Benzamido derivatives |

Amidation: Amidation is synonymous with the acylation reactions described in the previous section, leading to the formation of an amide bond at the exocyclic amino group.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of complex, peptide-like molecules. This reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. This compound can serve as the amine component in this reaction. This pathway offers a highly efficient, one-pot method to generate diverse libraries of thiazole-containing compounds with multiple points of structural variation. The resulting Ugi adducts can be further modified to create a wide range of 5-aminothiazole derivatives and other heterocyclic systems.

Modifications at the Thiazole Methyl Group

The methyl group at the C4 position of the thiazole ring is generally less reactive than the C5 position or the exocyclic amino group. However, it is not entirely inert and can be a site for chemical modification. The reactivity of such methyl groups on heterocyclic rings can be enhanced, allowing for various transformations.

Research on related thiazole structures indicates several potential reaction pathways:

Condensation Reactions: The methyl group can undergo condensation with aromatic aldehydes under certain conditions to form styryl-type derivatives. pharmaguideline.com This reaction typically requires activation of the methyl group's protons.

Oxidation: While challenging, the methyl group could potentially be oxidized to a hydroxymethyl or formyl group, and subsequently to a carboxylic acid. The oxidation of a related 4-methyl-5-(hydroxymethyl)thiazole to 4-methyl-5-formylthiazole using oxidizing agents like manganese dioxide (MnO₂) has been documented. nih.gov This suggests that if the methyl group on this compound were first converted to a hydroxymethyl group, further oxidation would be feasible.

Deprotonation and Functionalization: Strong bases can potentially deprotonate the methyl group, creating a carbanion that could react with various electrophiles. However, this reactivity must compete with deprotonation at the C2 position, which is known to be an acidic site on the thiazole ring.

These modifications, while less common than reactions at other sites, provide pathways to further diversify the structure of this compound.

Side-Chain Functionalization Strategies

Research into the derivatization of this compound and related compounds focuses on modifying the alkyl substituents at the C4 (methyl) and N2 (ethyl) positions, as well as functionalizing the C5 position of the thiazole ring.

The methyl group at the C4 position can be a site for functionalization. One documented strategy for analogous 4-methylthiazole (B1212942) compounds is radical halogenation. This reaction allows for the introduction of a halogen, which can then serve as a handle for further synthetic transformations.

Radical Halogenation: The reaction of 4-methylthiazole with N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), can lead to the corresponding 4-(halomethyl)thiazole derivative. google.comThis process is a key step in producing 4-thiazolylmethyl derivatives. google.com The N-ethyl group offers sites for modification, although these are less commonly explored in the literature compared to ring substitutions. Potential reactions could include oxidation or dealkylation under specific conditions.

The C5 position of the thiazole ring is electronically rich and susceptible to electrophilic substitution, providing a common route for functionalization. pharmaguideline.com

Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation preferentially occur at the C5 position, especially if it is unsubstituted. pharmaguideline.comFor instance, coupling diazonium salts with 2-aminothiazole derivatives can yield phenylazo-thiazole compounds, introducing a functional group at the C5 position. mdpi.com* Acylation and Related Reactions: The Claisen-Schmidt condensation of 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole with aldehydes demonstrates that acyl groups attached to the thiazole ring can be functionalized. mdpi.comnih.govThis suggests that if an acetyl group were present on this compound, similar side-chain reactions would be feasible.

The following table summarizes potential side-chain functionalization strategies.

| Reaction Type | Reagent(s) | Position | Product Type |

| Radical Halogenation | N-halosuccinimide, Radical Initiator | 4-methyl | 4-(halomethyl) derivative |

| Diazo Coupling | Diazonium salt | C5 | 5-Arylazo derivative |

| Acylation (on N-amine) | Acyl chloride, Acetic anhydride | N-ethyl | N-acyl derivative |

Oxidative Transformations

The sulfur atom in the thiazole ring of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations can significantly alter the electronic properties and biological activity of the molecule.

Sulfoxide (B87167) and Sulfone Formation: The oxidation of the thiazole sulfur can be achieved using various oxidizing agents. For the closely related N,N-diethyl-4-methyl-1,3-thiazol-2-amine, reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for converting the sulfide (B99878) to the corresponding sulfoxide or sulfone. evitachem.comA range of other reagents are also known to facilitate the chemoselective oxidation of thioethers to sulfoxides, including urea-hydrogen peroxide (UHP) and systems using molecular oxygen with a catalyst. organic-chemistry.org Research on other heterocyclic systems suggests further oxidative possibilities.

Oxidative Cyclization: While not specifically documented for this compound, oxidative conditions can promote the cyclization of appropriately substituted aminothiazoles. For example, an oxidative variant of the thiol-ene reaction, using an oxidant like tert-butyl hydroperoxide, can lead to the formation of sulfoxides from intermediate sulfides. organic-chemistry.org Below is a table of common oxidative transformations for thiazole derivatives.

| Transformation | Oxidizing Agent(s) | Product |

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂), m-CPBA | This compound S-oxide |

| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂), m-CPBA (stronger conditions) | This compound S,S-dioxide |

Heterocycle Annulation and Ring Expansion Research

Heterocycle annulation involves the construction of a new ring fused to the existing thiazole core of this compound, leading to polycyclic systems with diverse properties. The exocyclic amine and the endocyclic nitrogen of the 2-aminothiazole moiety are key reactive sites for these cyclization reactions. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines.

Synthesis of Thiazolo[3,2-a]pyrimidines: This fused bicyclic system is commonly synthesized by reacting a 2-aminothiazole derivative with various bifunctional electrophiles.

One approach involves the reaction of 2-aminothiazole with α,β-unsaturated ketones. For instance, reacting 2-aminothiazole with ketones derived from N-ethyl-piperidone and benzaldehydes yields pyrido[4,3-d]thiazolo[3,2-a]pyrimidine derivatives. researchgate.net * Another widespread method is the condensation of a pyrimidine-2-thione (often formed in a Biginelli reaction) with an α-haloketone or ethyl bromoacetate (B1195939) to build the thiazole ring, which then cyclizes to form the thiazolo[3,2-a]pyrimidine system. researchgate.netijnc.irmdpi.com * Multi-component reactions (MCRs) provide a convergent route. The one-pot cyclocondensation of a 4-phenylthiazol-2-amine, acetylacetone, and an aromatic aldehyde can produce 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives. researchgate.net

Synthesis of Other Fused Systems: The 2-aminothiazole scaffold can be used to construct other fused heterocycles.

Thiazolo[4,5-d]pyridazines: Reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate, followed by treatment with hydrazine (B178648) and subsequent cyclization, can yield thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. nih.gov * Pyrazines and Thiadiazines: An appropriately functionalized aminothiazole derivative can be cyclized with reagents like 1,2-ethylenediamine or thiosemicarbazide (B42300) to form fused pyrazine (B50134) or 1,3,4-thiadiazine rings, respectively. nih.gov The following table presents examples of heterocycle annulation reactions starting from 2-aminothiazole precursors.

| Fused Heterocycle | Reaction Type | Reagents |

| Thiazolo[3,2-a]pyrimidine | Condensation/Cyclization | α,β-Unsaturated Ketone |

| Thiazolo[3,2-a]pyrimidine | Multi-component Reaction | Amine, β-Diketone, Aldehyde |

| Thiazolo[4,5-d]pyridazine | Multi-step Cyclization | Phenyl isothiocyanate, Hydrazine |

| Fused Pyrazine | Cyclization | 1,2-Ethylenediamine |

Stereoselective Synthesis of this compound Derivatives

The compound this compound is achiral. Stereoselective synthesis in this context refers to the creation of chiral derivatives by introducing one or more stereocenters in a controlled manner. Research in this area focuses on reactions at the side chains or the thiazole ring that can generate chirality.

While specific stereoselective syntheses starting directly from this compound are not widely reported, general principles of stereoselective synthesis can be applied to its potential derivatives.

Stereoselective Cyclization: The synthesis of substituted thiazoles can be achieved with stereocontrol. For example, a chemo- and stereoselective synthesis of 4-vinyl thiazoles has been developed from propargyl alcohols bearing an alkene, where the geometry of the resulting olefin is controlled. acs.orgAlthough this method synthesizes the thiazole ring itself, it highlights that stereocontrol is achievable in thiazole chemistry.

Diastereoselective Reactions on Derivatives: If a chiral auxiliary is present or a chiral center is introduced, subsequent reactions can be diastereoselective. For instance, the synthesis of diastereomeric 1,2-thiazinane-1,1-dioxide derivatives involves the separation of diastereomers formed during the synthesis, which could be a strategy applied to complex derivatives of the target compound. doi.org

Enantioselective Reactions on Functionalized Derivatives: A common strategy would involve creating a prochiral functional group on the molecule and then reacting it with a chiral catalyst or reagent.

Hypothetical Ketone Reduction: If the N-ethyl group were oxidized to an N-acetyl group, subsequent functionalization could yield a ketone (e.g., at the C5 position or on a side chain). The enantioselective reduction of this ketone using established methods (e.g., with a chiral borane (B79455) reagent or a chiral transition metal catalyst) would produce a chiral alcohol derivative.

Hypothetical Aldol (B89426) Reaction: A base-catalyzed direct aldol condensation between a ketone derivative (like dihydrolevoglucosenone) and various heterocyclic aldehydes has been shown to produce E-stereoisomers of exo-cyclic enones stereoselectively. researchgate.netA similar strategy could be envisioned for an acetyl-functionalized derivative of this compound.

The table below outlines hypothetical strategies for stereoselective synthesis.

| Reaction Type | Substrate Prerequisite | Key Reagent/Catalyst | Product Feature |

| Enantioselective Reduction | Derivative with a ketone group | Chiral reducing agent (e.g., CBS reagent) | Chiral secondary alcohol |

| Stereoselective Aldol Condensation | Derivative with a methyl ketone group | Chiral base or catalyst | Chiral β-hydroxy ketone |

| Diastereoselective Cyclization | Derivative with multiple reactive sites and a chiral center | Cyclizing agent | Fused ring with controlled stereochemistry |

Structural and Theoretical Investigations of N Ethyl 4 Methyl 1,3 Thiazol 2 Amine

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would be essential to confirm the identity and purity of N-ethyl-4-methyl-1,3-thiazol-2-amine.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl groups, as well as the proton on the thiazole (B1198619) ring. Based on data for similar structures, the chemical shifts can be predicted. For instance, in related N-alkylated thiazole derivatives, the ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The methyl group attached to the thiazole ring would likely appear as a singlet. The single proton on the thiazole ring is expected to resonate in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronic environment of each carbon. For example, the carbon atoms of the thiazole ring would have characteristic shifts, with the carbon atom bonded to both nitrogen and sulfur (C2) appearing at a distinct downfield position. The carbons of the ethyl and methyl substituents would appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound (based on analogous compounds):

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Thiazole-CH | ~6.0-7.0 | ~100-115 |

| Thiazole-C(CH₃) | - | ~140-150 |

| Thiazole-C(N-ethyl) | - | ~165-175 |

| N-CH₂-CH₃ | ~3.0-3.5 (quartet) | ~40-45 |

| N-CH₂-CH₃ | ~1.2-1.4 (triplet) | ~13-16 |

| Thiazole-CH₃ | ~2.2-2.5 (singlet) | ~17-20 |

This is an interactive data table. The values are estimations based on data from related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the alkyl groups and the thiazole ring, C=N and C=C stretching vibrations within the thiazole ring, and various bending vibrations. For secondary amines, a characteristic N-H stretching vibration is typically observed in the region of 3200-3500 cm⁻¹, though its intensity can vary. The absence of a primary amine's characteristic two N-H stretching bands would be a key indicator of the N-ethyl substitution.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C-S stretching vibration of the thiazole ring, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Key Vibrational Frequencies for Thiazole Derivatives:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3200-3500 |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 |

| C=N Stretch (thiazole ring) | ~1600-1650 |

| C=C Stretch (thiazole ring) | ~1500-1550 |

| C-S Stretch (thiazole ring) | ~600-800 |

This is an interactive data table. The values are estimations based on data from related compounds.

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₆H₁₀N₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (142.22 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the thiazole ring, providing further structural confirmation.

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. Analysis of the crystal packing could reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which are important for understanding the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data if available.

Predict vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands.

Analyze frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties.

Generate a Molecular Electrostatic Potential (MEP) map: The MEP map illustrates the charge distribution on

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation around the C2-N(amino) bond and the bonds within the N-ethyl group. Computational studies on analogous N,N-disubstituted 2-aminothiazole-5-carboxylates have revealed the existence of rotational isomers. rsc.org These studies, utilizing variable temperature 1H NMR, have determined the rotational barriers for the 2-amino group to be in the range of 41–47 kJ mol⁻¹. rsc.org This suggests a significant degree of resonance interaction between the amino group and the thiazole ring, leading to a partial double bond character for the C2-N(amino) bond.

For this compound, two primary conformations around the C2-N(amino) bond can be envisioned: one where the ethyl group is syn-periplanar to the ring sulfur atom and another where it is anti-periplanar. The relative energies of these conformers would be influenced by steric interactions between the ethyl group and the methyl group at the C4 position of the thiazole ring.

Molecular dynamics (MD) simulations, while not specifically reported for this compound, have been employed for other 2-aminothiazole (B372263) derivatives to understand their dynamic behavior and interaction with biological macromolecules. nih.govacs.org For instance, MD simulations of 2-amino thiazole derivatives as aurora kinase inhibitors revealed stable interactions within the protein's active site over a 100 ns simulation time. nih.govacs.org A similar approach for this compound would likely involve placing the molecule in a solvent box (e.g., water) and simulating its motion over time to explore accessible conformations and their relative stabilities. Key parameters to analyze from such a simulation would include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function to understand solvation effects.

Table 1: Predicted Conformational Data for this compound (based on analogous compounds)

| Parameter | Predicted Value/Behavior | Rationale/Reference |

| Rotational Barrier (C2-N bond) | ~41-47 kJ/mol | Based on studies of N,N-disubstituted 2-aminothiazole-5-carboxylates. rsc.org |

| Predominant Conformer | Likely anti-periplanar to the ring sulfur | To minimize steric hindrance between the ethyl and C4-methyl groups. |

| RMSD in MD Simulation | Expected to be low for the thiazole core | Indicative of a stable ring structure. |

| RMSF in MD Simulation | Higher for the N-ethyl group | Reflecting the flexibility of the alkyl chain. |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogs

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. While no specific QSPR model for this compound has been published, numerous studies have developed such models for various classes of thiazole derivatives to predict properties like acidity constants (pKa), lipophilicity (logP), and biological activity. niscpr.res.inelsevierpure.commdpi.comnih.gov

A typical QSPR study for a series of analogs of this compound would involve the following steps:

Data Set Preparation: A series of thiazole derivatives with known experimental values for a particular property would be compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for each molecule in the series.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model relating the descriptors to the property of interest.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For instance, a QSPR study on the dissociation constants of various pharmaceutical compounds, including some heterocycles, found that the number of hydrogen bond acceptors and the presence of carboxylic acid groups were significant descriptors. elsevierpure.com For a series of amidino-substituted benzothiazoles, QSAR models showed that the antiproliferative activity depended on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

Table 2: Representative Molecular Descriptors for QSPR Analysis of Thiazole Analogs

| Descriptor Type | Example Descriptors | Relevance to Physicochemical Properties |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to solubility, transport properties, and receptor binding. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity of the molecule. |

| Constitutional | Molecular Weight, Number of N and S atoms | Basic molecular properties influencing a range of physical characteristics. |

By applying a validated QSPR model, one could predict various properties of this compound without the need for experimental measurement.

Quantum Chemical Analysis of Bonding and Aromaticity in the Thiazole Ring

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and aromaticity of heterocyclic systems like the thiazole ring in this compound.

Studies on 2-aminothiazole and its derivatives have shown that the exocyclic amino group significantly influences the electronic properties of the thiazole ring through resonance. niscpr.res.in This results in a delocalization of the nitrogen lone pair into the ring, imparting a degree of enaminic character to the molecule. researchgate.net This delocalization affects the bond lengths, charge distribution, and aromaticity of the thiazole nucleus.

The aromaticity of the thiazole ring in this compound can be assessed using various computational indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character.

Aromatic Stabilization Energy (ASE): This is calculated as the energy difference between the cyclic conjugated system and a suitable acyclic reference compound.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity.

Theoretical calculations on 2-aminothiazoles have shown that protonation is predicted to occur at the endocyclic nitrogen atom, which is the most basic center in the molecule. niscpr.res.in The electron-donating nature of the amino group and the alkyl substituents (ethyl and methyl) in this compound would be expected to increase the electron density on the thiazole ring, potentially enhancing its aromatic character and influencing its reactivity.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the molecule. For 2-aminothiazole sulfonamides, FMO analysis has shown that the HOMO is primarily localized on the thiazole ring, indicating its role as the primary site for electrophilic attack. nih.gov

Table 3: Predicted Quantum Chemical Properties of the Thiazole Ring in this compound

| Property | Predicted Characteristic | Implication |

| Bonding | Partial double bond character for C2-N(amino) and altered bond lengths within the ring compared to unsubstituted thiazole. | Strong mesomeric interaction between the amino group and the thiazole ring. rsc.org |

| Charge Distribution | Increased electron density on the ring, particularly at the C5 position, due to the electron-donating amino and alkyl groups. | Influences the regioselectivity of electrophilic substitution reactions. |

| Aromaticity (HOMA) | Expected to be moderately aromatic. | The thiazole ring possesses a degree of cyclic delocalization and stability. |

| HOMO Localization | Primarily on the thiazole ring and the exocyclic nitrogen. | The likely site for electrophilic attack. nih.gov |

| LUMO Localization | Distributed across the thiazole ring. | The likely site for nucleophilic attack. |

Biological Research and Mechanistic Studies Involving N Ethyl 4 Methyl 1,3 Thiazol 2 Amine

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Elucidation of Key Pharmacophores and Structural Motifs

The biological activity of N-ethyl-4-methyl-1,3-thiazol-2-amine and related compounds is intrinsically linked to the key pharmacophoric features of the 2-aminothiazole (B372263) core. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For the 2-aminothiazole class, several key structural motifs have been identified as crucial for their biological effects.

The 2-aminothiazole moiety itself is a primary pharmacophore. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, can participate in various non-covalent interactions with biological macromolecules such as proteins and nucleic acids. The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, while the exocyclic amino group can function as a hydrogen bond donor. These interactions are fundamental to the binding of these compounds to their biological targets.

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been employed to delineate the critical pharmacophoric features of 2-aminothiazole derivatives. nih.govresearchgate.net These studies often highlight the importance of:

Hydrogen Bond Donors and Acceptors: The 2-amino group and the thiazole nitrogen are frequently identified as key hydrogen bonding sites.

Aromatic and Hydrophobic Regions: Substituents at the 4- and 5-positions can introduce hydrophobic or aromatic moieties that engage in van der Waals or pi-stacking interactions with the target protein.

In the context of this compound, the ethyl group on the amino nitrogen introduces a small, lipophilic character that can influence binding affinity and membrane permeability. The methyl group at the 4-position can also contribute to hydrophobic interactions and may play a role in orienting the molecule within a binding pocket.

Interactive Table: Key Pharmacophoric Features of 2-Aminothiazole Derivatives

| Pharmacophoric Feature | Structural Motif | Potential Biological Interaction |

| Hydrogen Bond Acceptor | Thiazole ring nitrogen | Interaction with hydrogen bond donors on the biological target. |

| Hydrogen Bond Donor | 2-Amino group | Interaction with hydrogen bond acceptors on the biological target. |

| Hydrophobic Region | Substituents at C4, C5, and N2 | Van der Waals and hydrophobic interactions within the binding pocket. |

| Aromatic Ring System | Aryl substituents at C4 or C5 | Pi-stacking interactions with aromatic residues of the target protein. |

Impact of Substituent Effects on Biological Activity

The biological activity of 2-aminothiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring. The study of these substituent effects is a cornerstone of structure-activity relationship (SAR) analysis, guiding the optimization of lead compounds to enhance potency and selectivity.

Substitution at the N-2 Position: The exocyclic amino group is a common site for modification. In the case of this compound, the presence of an ethyl group is a key determinant of its properties. Generally, N-alkylation can have varied effects depending on the biological target. In some instances, small alkyl groups can enhance potency by increasing lipophilicity, which can improve cell membrane penetration. However, the introduction of bulky substituents at this position can also lead to a decrease in activity due to steric hindrance, preventing the molecule from binding effectively to its target. nih.gov For example, in a series of N,4-diaryl-1,3-thiazole-2-amines studied as tubulin inhibitors, the introduction of a methyl or acetyl group at the N-position of the 2-aminothiazole skeleton resulted in reduced antiproliferative activity compared to the unsubstituted analogue. nih.gov

Substitution at the C-4 Position: The 4-position of the thiazole ring is another critical point for modification. In this compound, this position is occupied by a methyl group. The size and electronic properties of the substituent at C-4 can profoundly impact biological activity. For instance, in a study of 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately sized substituents at the 4- and 5-positions improved inhibitory activity and selectivity. However, bulky or hydrophilic substituents at any position of the 2-aminothiazole ring remarkably decreased or even abolished the inhibitory activity against NOS.

Substitution at the C-5 Position: While this compound is unsubstituted at the 5-position, modifications at this site are also a common strategy in the design of 2-aminothiazole-based drugs. Electron-withdrawing groups, such as a carboxylate, at the C-5 position have been shown to be important for the activity of some kinase inhibitors. Conversely, the introduction of bulky groups can either enhance or diminish activity depending on the specific target.

Interactive Table: Impact of Substituents on the Biological Activity of 2-Aminothiazole Derivatives (Representative Examples)

| Compound/Scaffold | N-2 Substituent | C-4 Substituent | C-5 Substituent | Observed Biological Effect |

| N,4-diaryl-1,3-thiazol-2-amines | H | 4-methoxyphenyl | - | Potent antiproliferative activity. nih.gov |

| N,4-diaryl-1,3-thiazol-2-amines | Methyl | 4-methoxyphenyl | - | Reduced antiproliferative activity. nih.gov |

| 2-aminothiazole derivatives | H | Methyl | 1,1-dimethylethyl | Selective iNOS inhibition. |

| 2-aminothiazole derivatives | H | Bulky/hydrophilic group | - | Decreased or abolished NOS inhibitory activity. |

Advanced Analytical Methodologies for N Ethyl 4 Methyl 1,3 Thiazol 2 Amine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying N-ethyl-4-methyl-1,3-thiazol-2-amine from various matrices. The choice of technique depends on the compound's physicochemical properties, such as volatility and polarity, and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development focuses on optimizing the separation from impurities and matrix components.

Reverse-phase HPLC is commonly employed for thiazole (B1198619) derivatives. researchgate.net A typical method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net The selection of the mobile phase composition and gradient is crucial for achieving adequate resolution. For this compound, its basic nature allows for manipulation of retention time by adjusting the pH of the aqueous component. Detection is typically performed using a UV detector, as the thiazole ring provides strong UV absorbance. mdpi.com Method validation ensures linearity, accuracy, precision, and sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) often reaching the microgram per milliliter (µg/mL) range. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Thiazole Derivative Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for organic molecules. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier; formic acid helps to protonate the analyte and improve peak shape. |

| Gradient | 5% B to 95% B over 20 min | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic thiazole ring absorbs strongly in the UV region. mdpi.com |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is best suited for analytes that are volatile and thermally stable. While this compound itself may have limited volatility, GC analysis can be performed on its more volatile derivatives or related precursors. For instance, simpler analogs like 2-amino-4-methylthiazole (B167648) can be distilled under reduced pressure, indicating sufficient volatility for GC analysis. orgsyn.org

For direct analysis, a polar capillary column (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column) would be suitable to handle the amine functionality. The injector and detector temperatures must be optimized to ensure efficient vaporization without thermal degradation. If the compound exhibits poor chromatographic behavior (e.g., peak tailing) due to its polar amine group, derivatization can be employed. Acylation or silylation of the amino group would increase volatility and improve peak shape, allowing for more sensitive and reproducible analysis.

For analyzing this compound in complex biological matrices such as plasma, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation power of HPLC with the high selectivity and sensitivity of MS/MS detection. researchgate.net

Sample preparation is a critical first step and often involves protein precipitation with a solvent like acetonitrile, followed by ultrafiltration to remove macromolecules. nih.gov The chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase column. nih.govresearchgate.net

Following separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive mode, which readily protonates the basic amine group to form the [M+H]⁺ ion. The mass spectrometer then isolates this precursor ion and subjects it to collision-induced dissociation (CID) to generate specific product ions. The detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific transitions from the precursor ion to product ions are monitored, providing exceptional selectivity and minimizing matrix interference. researchgate.net This allows for quantification at very low concentrations, often in the nmol/L to µmol/L range. nih.gov

Spectrometric Methods for Trace Analysis and Metabolite Identification

Mass spectrometry is indispensable not only for quantification but also for the structural confirmation and identification of metabolites, especially when dealing with trace amounts.

Ultra-High Resolution Mass Spectrometry (UHRMS), often utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides extremely high mass accuracy (typically < 5 ppm). This capability is crucial for the unambiguous determination of the elemental composition of this compound and its potential metabolites. nih.gov

By measuring the mass-to-charge ratio (m/z) with high precision, UHRMS can differentiate between compounds with the same nominal mass but different elemental formulas. This is invaluable in metabolite identification studies, where transformations such as hydroxylation, N-dealkylation, or sulfation result in specific mass shifts. The high resolution also helps to separate analyte signals from co-eluting matrix interferences, enhancing the reliability of identification. Characterization of novel thiazole derivatives is frequently confirmed using high-resolution mass spectrometry (HRMS) to validate their synthesized structures. nih.govmdpi.com

Table 2: Predicted UHRMS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂S | Confirmed by synthesis of related compounds. sigmaaldrich.com |

| Monoisotopic Mass | 142.0565 | The exact mass calculated from the most abundant isotopes. |

| [M+H]⁺ Ion (Predicted) | 143.0637 | The ion expected in positive mode ESI-HRMS. |

| Mass Accuracy | < 5 ppm | The acceptable error margin for confident elemental composition assignment. |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful alternative to LC-MS, particularly for the analysis of polar and charged species. Given that this compound contains a basic secondary amine, it is readily protonated in acidic buffer systems, making it an ideal candidate for CE separation.

In CE, ions migrate through a capillary filled with a background electrolyte under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes, resulting in high-efficiency separations and short analysis times. Coupling CE to a mass spectrometer via an ESI interface allows for sensitive and selective detection. This technique is particularly advantageous for separating isomers and analyzing small sample volumes. While less common than LC-MS, CE-MS provides a complementary approach for analyzing polar metabolites that may be difficult to retain on conventional reverse-phase HPLC columns. The principles of ion exchange chromatography, where charged analytes interact with a stationary phase, are somewhat analogous to the electrophoretic mobility in CE, highlighting its suitability for charged molecules. mdpi.com

Electroanalytical Techniques for Redox Behavior Studies

Electroanalytical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electron transfer characteristics. For this compound, techniques such as cyclic voltammetry (CV) can be employed to determine its oxidation and reduction potentials, shedding light on its electrochemical behavior.

Detailed research on the electrochemical properties of this compound is not extensively documented in publicly available literature. However, studies on related 2-aminothiazole (B372263) compounds provide a basis for understanding its likely redox behavior. The electrochemical polymerization of 2-aminothiazole, for instance, proceeds through an initial oxidation of the molecule. researchgate.net This suggests that the aminothiazole core is electrochemically active.

The redox behavior of 2-aminothiazole derivatives is influenced by the substituents on the thiazole ring and the amino group. In the case of this compound, the ethyl group on the amine and the methyl group at the 4-position of the thiazole ring will electronically influence the ease of oxidation or reduction compared to the parent 2-aminothiazole.

Cyclic voltammetry studies on 2-aminothiazole have shown that it undergoes an irreversible oxidation process at a certain potential. researchgate.net This oxidation is attributed to the amino group and the thiazole ring system. It is plausible that this compound would exhibit similar irreversible oxidative behavior, though the exact potential would be modulated by the electron-donating effects of the ethyl and methyl groups.

To illustrate the expected electrochemical data, a hypothetical data table based on studies of analogous compounds is presented below. This table outlines the typical parameters that would be determined in a cyclic voltammetry experiment.

| Parameter | Expected Value/Behavior | Influencing Factors |

| Oxidation Potential (Epa) | Irreversible peak | Substituents on the thiazole ring and amino group, solvent, and supporting electrolyte. |

| Reduction Potential (Epc) | Likely not observed or at very negative potentials | Molecular structure, presence of reducible functional groups. |

| Electron Transfer Kinetics | Likely diffusion-controlled | Concentration of the analyte, scan rate. |

| Electrode Material | Glassy carbon, platinum, or gold electrodes | Surface chemistry of the electrode. |

This table is illustrative and based on the electrochemical behavior of related 2-aminothiazole compounds.

Further research utilizing techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) could provide more sensitive measurements of the redox potentials and allow for the development of quantitative analytical methods for this compound.

Development of Novel Biosensors for this compound Detection

Biosensors offer a highly selective and sensitive approach for the detection of specific molecules. mdpi.comnih.gov While no biosensors specifically designed for this compound have been reported, the principles of biosensor design can be applied to create novel detection platforms for this compound. The development of such biosensors would be valuable for various applications, including environmental monitoring and quality control.

Enzyme-Based Biosensors:

A promising strategy for the detection of this compound involves the use of enzymes that can act on amine compounds. Amine oxidases are a class of enzymes that catalyze the oxidative deamination of amines to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. mdpi.com The detection of the hydrogen peroxide by-product can be achieved electrochemically at a transducer surface.

A hypothetical enzyme-based biosensor for this compound could be constructed by immobilizing an appropriate amine oxidase onto an electrode surface, such as a screen-printed carbon electrode. The general reaction scheme would be:

This compound + O₂ + H₂O --(Amine Oxidase)--> Aldehyde + NH₃ + H₂O₂

The produced hydrogen peroxide can then be detected electrochemically, for example, by its oxidation at a platinum electrode. The resulting current would be proportional to the concentration of this compound.

Affinity-Based Biosensors:

Another approach is the development of affinity-based biosensors, such as immunosensors or aptasensors. These biosensors utilize specific binding events between the target molecule and a biological recognition element.

Immunosensors: These would involve the generation of antibodies that specifically recognize this compound. These antibodies could be immobilized on a transducer surface. The binding of the target molecule to the antibody can be detected using various techniques, including electrochemical impedance spectroscopy (EIS), which measures changes in the electrical properties of the electrode surface upon binding. youtube.com

Aptasensors: Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind to specific targets with high affinity and selectivity. nih.gov An aptamer that specifically binds to this compound could be identified through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). This aptamer could then be integrated into an electrochemical biosensor platform.

The performance of a hypothetical biosensor for this compound can be projected based on existing biosensors for other small molecules.

| Biosensor Type | Recognition Element | Transduction Method | Projected Limit of Detection (LOD) |

| Enzyme-Based | Amine Oxidase | Amperometry (H₂O₂ detection) | Low micromolar (µM) to nanomolar (nM) range |

| Immunosensor | Monoclonal/Polyclonal Antibody | Electrochemical Impedance Spectroscopy (EIS) | Nanomolar (nM) to picomolar (pM) range |

| Aptasensor | DNA/RNA Aptamer | Voltammetry or Impedance Spectroscopy | Nanomolar (nM) to picomolar (pM) range |

This table presents projected performance characteristics based on biosensors for analogous small molecules.

The development of such novel biosensors would require significant research and development, including the selection and optimization of the biological recognition element and the fabrication and characterization of the sensor platform.

Potential Research Applications of N Ethyl 4 Methyl 1,3 Thiazol 2 Amine Non Clinical Focus

Applications in Materials Science Research

The distinct electronic and structural properties of N-ethyl-4-methyl-1,3-thiazol-2-amine and its derivatives have led to their investigation in several areas of materials science. These applications leverage the compound's ability to influence the optical and electronic characteristics of materials.

Role in Polymer Synthesis and Modification

Thiazole (B1198619) derivatives are recognized for their utility as building blocks in the synthesis of novel polymers. While direct research on the polymerization of this compound is not extensively documented, the broader class of 2-aminothiazoles serves as a precursor for creating polymers with specialized properties. The amino group on the thiazole ring provides a reactive site for incorporation into polymer chains. For instance, 2-aminothiazole (B372263) derivatives can be used to synthesize polyamide or polyimide resins, which are known for their thermal stability and mechanical strength. The incorporation of the thiazole moiety can also impart specific optical or electronic functionalities to the resulting polymer.

Contributions to Dye-Sensitized Solar Cell (DSSC) Materials Research

In the quest for efficient and cost-effective solar energy conversion, thiazole derivatives have emerged as promising components in dye-sensitized solar cells (DSSCs). These compounds can act as sensitizers, which are crucial for absorbing light and injecting electrons into the semiconductor material of the solar cell. researchgate.netresearchgate.net Theoretical and experimental studies have shown that modifying the structure of thiazole-based dyes can significantly enhance their photovoltaic performance. researchgate.netresearchgate.net

Research has demonstrated that incorporating electron-donating groups, such as amines, and extending the π-conjugated system of thiazole derivatives can lower the energy gap of the molecule. researchgate.net This leads to stronger absorption in the visible and near-infrared regions of the electromagnetic spectrum, a desirable characteristic for efficient solar cells. researchgate.net For example, a study on thiazole derivatives showed that a molecule with an amine donor group and a long conjugated bridge of ten thiophenes achieved a low energy gap of 1.66 eV and strong absorption at 673.20 nm. researchgate.net The strategic design of such molecules, including the use of thiazole scaffolds, is a key area of research for developing high-performance DSSCs. researchgate.netmdpi.com

| Thiazole Derivative Feature | Impact on DSSC Performance | Supporting Research Finding |

| Amine as electron-donating group | Enhances light absorption | Molecules with an amine addition showed strong UV-Vis absorption. researchgate.net |

| Extended π-conjugated bridge | Lowers the molecular energy gap | A long-conjugated bridge of 10-thiophenes resulted in an energy gap of 1.66 eV. researchgate.net |

| Co-sensitization with other dyes | Improves power conversion efficiency | Co-sensitization of thiazole-based dyes with N719 led to a significant increase in PCE. researchgate.netcolab.ws |

Applications in Organic Light-Emitting Diode (OLED) Development

The field of organic light-emitting diodes (OLEDs) has also benefited from the unique properties of thiazole-containing compounds. researchgate.net Thiazole derivatives are investigated as fluorescent materials and are considered promising for the development of white organic light-emitting devices. researchgate.net The photophysical and electrochemical properties of these compounds, such as their HOMO and LUMO energy levels and luminescence decay lifetimes, are crucial for their performance in OLEDs. researchgate.net

For instance, a series of solid-state white light emissive thiazole-based fluorophores have been synthesized and studied. researchgate.net These materials exhibit HOMO and LUMO energy levels in the ranges of -5.52 eV to -5.72 eV and -1.84 eV to -2.45 eV, respectively, with luminescence lifetimes between 7.7 and 11 microseconds. researchgate.net Such properties indicate their potential as efficient emitters in OLEDs. Furthermore, the development of deep-blue to blue emissive thermally activated delayed fluorescence (TADF) derivatives highlights the tunability of thiazole-based materials for specific applications in high-efficiency OLEDs. researchgate.net

| Property | Value Range for Thiazole-Based Fluorophores | Significance for OLEDs |

| HOMO Energy Level | -5.52 eV to -5.72 eV | Influences hole injection and transport. researchgate.net |

| LUMO Energy Level | -1.84 eV to -2.45 eV | Affects electron injection and transport. researchgate.net |

| Luminescence Lifetime | 7.7 – 11 µs | Relates to the efficiency and stability of the light emission. researchgate.net |

Research in Aggregation-Induced Emission (AIE) phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and light-emitting devices. Thiazole derivatives have been incorporated into molecular structures to investigate and harness AIE phenomena. mdpi.com